5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of isoquinoline structures involves several methods such as palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . An efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
While specific structural information for “5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid” is not available, isoquinoline structures are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They can undergo reactions involving the O − H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, which this compound likely contains, are weak acids with acidity constants around 10^-5 . Isoquinoline is a weak base, similar in strength to pyridine and quinoline . The physical properties of carboxylic acids generally include high boiling points and variable solubility in water .properties
IUPAC Name |
5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(22)16-14-7-4-8-15(13(14)9-10-19-16)20-18(23)24-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUUCIWRIAFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C=CN=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid |
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